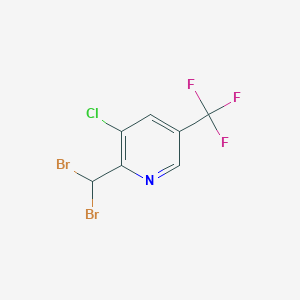

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine

Overview

Description

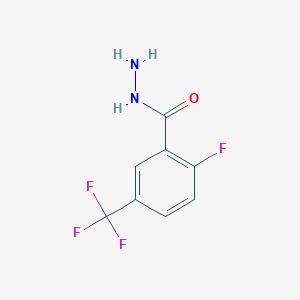

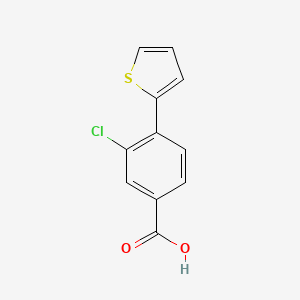

Chemical compounds like “3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine” belong to a class of organic compounds known as halogenated pyridines . These are aromatic compounds containing a pyridine ring which is substituted at one or more positions by a halogen.

Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen into an organic compound . The specifics of the synthesis would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the positions of the halogen atoms on the pyridine ring. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving halogenated pyridines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications

Pyridine Derivative in Pesticide Synthesis

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine, a fluorine-containing pyridine derivative, is primarily utilized in the synthesis of pesticides. Various synthesis methods and processes have been reviewed and studied, highlighting its significance in modern agrochemicals (Lu Xin-xin, 2006).

Intermediates in Pharmaceuticals and Agrochemicals

This compound also serves as an intermediate in pharmaceuticals, agrochemicals, and biochemicals, especially in herbicide production. The study and development trends of its synthesis methods reinforce its utility across various chemical sectors (Li Zheng-xiong, 2004).

Role in Asymmetric Crystal Structure

In the fungicide fluazinam, this pyridine derivative contributes to the asymmetric unit, demonstrating a specific dihedral angle crucial for the crystal structure. This structural role underlines its importance in complex chemical formations (Youngeun Jeon et al., 2013).

Halogen Substitution in Chemical Reactions

The compound has been a focus in studies involving halogen shuffling in pyridines. It undergoes neat conversion and isomerization, serving as a starting material for various electrophilic substitutions, highlighting its versatility in chemical manipulations (F. Mongin et al., 1998).

Process Development in Organic Synthesis

Its use extends to the field of organic process research and development, particularly in the mono- and dicarbonylation processes of dichloropyridines. This showcases its role in developing and scaling up sophisticated synthetic processes (R. Crettaz et al., 2001).

Synthesis Reaction Principles

The principles of its synthesis reactions have been analyzed, offering insights into the feasibility and challenges of chlorination and fluorination in pyridine derivatives. This research provides a deeper understanding of its chemical behavior (Liu Guang-shen, 2014).

Antimicrobial Activities and DNA Interaction

Investigations into its antimicrobial activities and interactions with DNA highlight its potential applications in biochemistry and pharmaceutical research. The structural and spectroscopic properties of this pyridine derivative have been characterized, opening avenues for further exploration in these fields (M. Evecen et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine is the HCV NS5B thumb pocket 2 . This target plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key point of intervention for antiviral treatments .

Mode of Action

This compound acts as an allosteric inhibitor . It binds to the HCV NS5B thumb pocket 2, causing conformational changes that inhibit the function of this protein . This prevents the replication of the virus, thereby halting the progression of the disease .

Biochemical Pathways

The compound’s action primarily affects the HCV replication pathway . By inhibiting the NS5B protein, it disrupts the replication of the viral RNA, which is a critical step in the life cycle of the virus . The downstream effects include a reduction in viral load and potentially, the alleviation of disease symptoms .

Pharmacokinetics

Its physical properties suggest that it is slightly soluble in water , which could impact its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of HCV NS5B, leading to a decrease in viral replication . On a cellular level, this could result in a reduction of the viral load within infected cells . The overall effect is a potential decrease in the progression of HCV-related diseases .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClF3N/c8-6(9)5-4(10)1-3(2-14-5)7(11,12)13/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQINVZVCOAFRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)

![3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1407055.png)

![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)